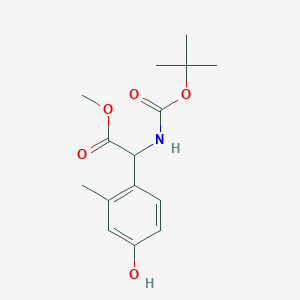

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

CAS No.:

Cat. No.: VC18730408

Molecular Formula: C15H21NO5

Molecular Weight: 295.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO5 |

|---|---|

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

| Standard InChI | InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19) |

| Standard InChI Key | RVZYEWKWUUNFPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted with a hydroxyl group at the para position and a methyl group at the ortho position. An acetic acid moiety, esterified as a methyl ester, is attached to the benzene ring. The amino group of the glycine-derived side chain is protected by a Boc group, which enhances stability during synthetic procedures . The full IUPAC name is methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, reflecting its substituents and functional groups .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | Methyl 2-(4-hydroxy-2-methylphenyl)-2-[(tert-butoxycarbonyl)amino]acetate |

| SMILES | CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C |

| InChIKey | RVZYEWKWUUNFPI-UHFFFAOYSA-N |

The Boc group’s steric bulk shields the amine from undesired reactions, while the methyl ester improves solubility in organic solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential protection, coupling, and esterification steps. A representative route from the literature proceeds as follows :

-

Boc Protection: (R)-2-phenylglycine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM to yield the Boc-protated intermediate.

-

Mitsunobu Alkylation: The hydroxyl group undergoes O-alkylation with 2-methylpentanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

-

Ester Reduction: The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

-

Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the free amine for subsequent couplings.

Table 2: Synthetic Yields for Key Intermediates

| Step | Reagents | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DCM, Et₃N | 95 |

| Mitsunobu Alkylation | 2-Methylpentanol, DEAD | 78 |

| Ester Reduction | LiAlH₄, THF | 82 |

Challenges and Optimization

Side reactions, such as over-alkylation or ester hydrolysis, necessitate careful control of reaction conditions. Anhydrous solvents and low temperatures (0–5°C) improve selectivity during Boc protection . Chromatographic purification is often required to isolate the desired product from byproducts.

Applications in Pharmaceutical Development

Role in GPCR Agonist Synthesis

This compound serves as a critical intermediate in synthesizing GPR88 agonists, which are therapeutic targets for neurological disorders. In one study, the methyl ester derivative was coupled with (S)-2-phenylpropionic acid to yield a potent agonist (EC₅₀ = 538 nM) . Modifications to the aromatic ring or ester group significantly influence bioactivity:

Table 3: Pharmacological Activity of Analogues

| Compound | R Group | EC₅₀ (nM) |

|---|---|---|

| 11a | CO₂Me | 538 |

| 3 | CH₂OH | 194 |

| 9 | CH₂N₃ | 134 |

| 11c | CONMe₂ | 616 |

The hydroxyl analogue (3) exhibits superior potency due to enhanced hydrogen bonding with the receptor .

Structure-Activity Relationship (SAR) Insights

-

Ester vs. Acid: Methyl esters (e.g., 11a) show higher cell permeability than carboxylic acids (11b), which are inactive .

-

Aromatic Substitution: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce activity, while hydrophobic substituents (e.g., methyl) improve binding .

Recent Advances and Future Directions

Novel Synthetic Methodologies

Recent efforts focus on flow chemistry approaches to automate the Mitsunobu reaction, reducing reaction times from hours to minutes . Catalytic Mitsunobu systems using recyclable polymers also show promise for sustainable synthesis .

Expanding Therapeutic Targets

Beyond GPCRs, this intermediate is being explored in protease inhibitor synthesis, leveraging its chiral center for stereoselective couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume